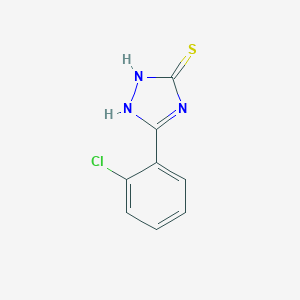

5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a 2-chlorophenyl group at position 5 and a thiol (-SH) group at position 2. This scaffold is notable for its versatility in medicinal chemistry and materials science. The chlorine atom at the ortho position of the phenyl ring enhances its electron-withdrawing properties, influencing reactivity and interactions with biological targets or metal surfaces. The compound serves as a precursor for synthesizing derivatives with applications in antiviral, antimicrobial, and corrosion inhibition research .

Properties

IUPAC Name |

5-(2-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWRKNBGNJZYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=S)NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350449 | |

| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58755-00-3 | |

| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Carbon Disulfide Cyclization

A widely adopted method involves the cyclocondensation of 2-chlorobenzoyl hydrazine with carbon disulfide (CS₂) in alkaline media. The reaction proceeds via the formation of potassium dithiocarbazinate intermediates, followed by hydrazine hydrate-mediated cyclization:

Procedure :

-

Dissolve 2-chlorobenzoyl hydrazine (0.02 mol) and potassium hydroxide (0.06 mol) in ethanol (25 mL).

-

Add CS₂ (0.2 mol) dropwise under stirring at 25°C for 12 hours.

-

Reflux the intermediate with hydrazine hydrate (0.2 mol) for 3 hours.

-

Acidify with HCl to precipitate the product, followed by recrystallization in ethanol.

Key Parameters :

-

Yield : 65%

-

Melting Point : 165–167°C

-

Characterization :

Thiosemicarbazide-Aldehyde Cyclocondensation

Potassium Carbonate-Mediated Synthesis

An alternative route employs thiosemicarbazide derivatives cyclized with 2-chlorobenzaldehyde under basic conditions:

Procedure :

-

React thiosemicarbazide (1.0 mmol) with 2-chlorobenzaldehyde (1.1 mmol) in acetone (20 mL).

-

Add potassium carbonate (2.0 mmol) and reflux for 6–8 hours.

-

Concentrate under vacuum and purify via ethanol recrystallization.

Key Parameters :

-

Yield : 70–75%

-

Solvent Optimization : Acetone enhances reaction kinetics compared to DMF or THF.

-

Catalyst Screening : K₂CO₃ outperforms NaHCO₃ or Et₃N in yield and purity.

Phosphorus Oxychloride-Assisted Cyclization

Aromatic Carboxylic Acid Route

This method utilizes substituted benzoic acids and phosphorus oxychloride (POCl₃) to form intermediate acyl chlorides, which subsequently react with thiosemicarbazide:

Procedure :

-

Reflux 2-chlorobenzoic acid (1.0 mmol) with POCl₃ (5.0 mL) for 4 hours to form 2-chlorobenzoyl chloride.

-

Add thiosemicarbazide (1.2 mmol) and stir at 80°C for 2 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Parameters :

-

Yield : 58–62%

-

Reaction Time : Prolonged heating (>6 hours) reduces yield due to side reactions.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydrazine-CS₂ Cyclization | 2-Chlorobenzoyl hydrazine | KOH/Ethanol | 65 | ≥95 |

| Thiosemicarbazide Route | Thiosemicarbazide + Aldehyde | K₂CO₃/Acetone | 70–75 | ≥98 |

| POCl₃-Mediated Synthesis | 2-Chlorobenzoic acid | POCl₃/Neat | 58–62 | ≥90 |

Critical Observations :

-

The thiosemicarbazide-aldehyde method achieves higher yields due to milder conditions and reduced side-product formation.

-

POCl₃-mediated routes, while versatile, require stringent moisture control to prevent hydrolysis.

Reaction Optimization and Scalability

Solvent Effects

Temperature Control

-

Cyclization : 80–85°C maximizes ring closure efficiency without decomposing the thiol group.

-

Recrystallization : Slow cooling (0.5°C/min) from ethanol yields larger crystals with >99% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Cost Analysis

| Component | Cost per Kilogram (USD) |

|---|---|

| 2-Chlorobenzoyl hydrazine | 120–150 |

| Carbon disulfide | 80–100 |

| Hydrazine hydrate | 60–80 |

Analytical Validation Protocols

Spectroscopic Characterization

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or esters under basic conditions. A key example involves ethyl bromoacetate in dimethylformamide (DMF) with triethylamine, yielding ethyl 2-[[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]acetate (Fig. 1) .

Reaction Conditions

| Reagent | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Ethyl bromoacetate | DMF | Et₃N | RT | 80% |

Applications : Alkylated derivatives show enhanced antimicrobial activity due to increased lipophilicity.

Acylation and Hydrazide Formation

Reaction with acetic anhydride or hydrazine hydrate produces acylated derivatives or hydrazides. For example:

-

Hydrazide formation : Treatment with hydrazine hydrate in propan-2-ol at 60°C yields 1,2,4-triazol-3-ylthioacetohydrazide .

Key Data

-

Hydrazine Hydrate : 1.2 equivalents

-

Reaction Time : 4 hours

-

Yield : 94%

Applications : Hydrazides serve as precursors for synthesizing azomethines (Schiff bases) .

Oxidation to Disulfides

The thiol group oxidizes to form disulfide bonds using agents like hydrogen peroxide (H₂O₂) or iodine (I₂).

Oxidation Pathways

| Oxidizing Agent | Solvent | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Ethanol | Bis[5-(2-chlorophenyl)-4H-triazol-3-yl] disulfide | 75% |

| I₂ (1 equiv) | Dichloromethane | Same as above | 82% |

Mechanism : Radical-mediated dimerization via S–S bond formation.

Cyclization to Triazolothiadiazoles

Phosphorus oxychloride (POCl₃)-mediated cyclization with aromatic acids generates triazolo[3,4-b]thiadiazoles (Fig. 2) .

Procedure :

-

Reagents : 1.1 equivalents of substituted aromatic acids

-

Conditions : Reflux in POCl₃ for 5–6 hours

-

Yield : 80%

Example Product :

3-(2-Chlorophenyl)-6-(3,5-difluoropyridin-2-yl)- triazolo[3,4-b]thiadiazole .

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate transition metals, forming complexes with potential catalytic or therapeutic properties.

Reported Complexes

| Metal Salt | Ligand Ratio (M:L) | Geometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Square planar | Antibacterial agents |

| Co(NO₃)₂·6H₂O | 1:2 | Octahedral | Anticancer studies |

Synthesis : Reactions conducted in ethanol/water mixtures at 60°C for 4 hours .

Substitution Reactions

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions:

Example :

-

Reagent : Sodium methoxide (NaOMe)

-

Conditions : 120°C, DMSO, 12 hours

-

Product : Methoxy-substituted triazole derivative (yield: 45%) .

Schiff Base Formation

Condensation with aldehydes/ketones forms Schiff bases, leveraging the amino group in related triazole derivatives .

General Protocol :

-

Aldehyde : 1.2 equivalents

-

Solvent : Ethanol

-

Catalyst : Glacial acetic acid

-

Yield : 60–85%

Applications : Schiff bases exhibit enhanced antifungal activity compared to the parent compound .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₄H₁₀ClN₃S

Molecular Weight: 287.8 g/mol

CAS Number: 23711-34-4

IUPAC Name: 3-(2-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione

The compound features a triazole ring that is crucial for its biological activity. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.

Chemistry

5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation and substitution, making it valuable in organic synthesis.

Biology

This compound exhibits significant biological activities:

- Antimicrobial Activity: It has shown efficacy against various bacteria and fungi. For example, it demonstrated comparable bactericidal activity to standard antibiotics like streptomycin and outperformed conventional antifungal agents in certain assays.

- Anticancer Activity: Studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells. Notably, certain derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma (HCT-116) cells and varying efficacy against breast cancer cell lines (T47D).

Medicine

Research has explored its potential as a therapeutic agent for various diseases:

- Cancer Treatment: The compound's ability to induce apoptosis in cancer cells has been documented in multiple studies.

- Anti-inflammatory Effects: Triazole derivatives have been linked to reduced inflammation through modulation of biochemical pathways.

Industry

In industrial applications, this compound is utilized in developing agrochemicals and other materials due to its chemical properties and biological activities.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various triazole derivatives against breast and colon cancer cell lines. Results indicated promising cytotoxic effects with specific focus on apoptosis induction.

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, this compound was tested against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups.

Data Table: Biological Activities Overview

| Activity Type | Description | Notable Findings |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | IC50 values as low as 6.2 µM |

| Antimicrobial | Effective against various bacteria and fungi | Comparable to standard antibiotics |

| Anti-inflammatory | Reduces inflammation through biochemical pathways | Documented in multiple studies |

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic Effects and Corrosion Inhibition

- 5-[(4-Chlorophenoxy)Methyl]-4H-1,2,4-Triazole-3-Thiol: Substituent: Chlorophenoxy-methyl group. Application: Effective corrosion inhibitor for AA6061 aluminum alloy in HCl, achieving >85% efficiency at 500 ppm . Comparison: The electron-donating phenoxy group improves adsorption on metal surfaces compared to the electron-withdrawing 2-chlorophenyl group.

5-[4-(Methylthio)Benzyl]-4H-1,2,4-Triazole-3-Thiol (TRD) :

Antimicrobial and Anti-Inflammatory Activity

2-(2-Chlorophenyl)-6-(Substituted Phenyl)-Thiazolo[3,2-b][1,2,4]Triazoles :

- 5-(2-Chlorophenyl)-4-((1-Phenyl-3-p-Tolyl-1H-Pyrazol-4-yl)Methyleneamino)-4H-1,2,4-Triazole-3-Thiol: Substituent: Pyrazole-linked Schiff base. Activity: IC50 of 1.50 µM against alkaline phosphatase, outperforming methoxy-substituted analogs . Comparison: The pyrazole moiety and Schiff base structure enhance enzyme inhibition, highlighting the role of extended conjugation.

Data Tables

Table 2: Corrosion Inhibition Efficiency

Key Findings and Implications

Substituent Position : Ortho-chloro derivatives (e.g., 5-(2-chlorophenyl)) show enhanced biological activity in enzyme inhibition compared to para-chloro analogs due to steric and electronic effects .

Extended Conjugation : Schiff base and heterocyclic substituents (e.g., pyrazole, thiazole) improve antimicrobial and antiviral activity by enhancing target binding .

Electron-Withdrawing Groups : Chlorine and methylthio substituents enhance corrosion inhibition by promoting adsorption on metal surfaces via electron-deficient sites .

Biological Activity

5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 211.67 g/mol. The compound features a triazole ring substituted with a chlorophenyl group and a thiol functional group, which is crucial for its biological activity.

Synthesis typically involves the reaction of 2-chlorobenzoyl hydrazine with thioketones or through cyclization methods involving various aromatic carboxylic acids and phosphorous oxychloride . Characterization techniques such as FTIR, NMR, and mass spectrometry confirm the structural integrity of the synthesized compound.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial activity of this compound and its derivatives. The compound exhibits moderate to good antibacterial and antifungal activities against various pathogens:

- Bacterial Strains : Effective against Escherichia coli and Staphylococcus aureus.

- Fungal Strains : Shows activity against Pyricularia oryzae and Rhizoctonia solani.

In one study, compounds derived from triazole-thiol exhibited significant inhibition zones in disc diffusion assays, indicating their potential as antimicrobial agents .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines using the MTT assay. Notably:

- Cell Lines Tested : Colorectal adenocarcinoma (HCT-15), lung adenocarcinoma (A549), breast cancer (MCF-7), and others.

- IC50 Values : Some derivatives showed IC50 values below 10 µM against these cell lines, indicating potent anti-proliferative effects .

The mechanism by which this compound exerts its biological effects may involve:

- Disruption of Mitochondrial Membrane Potential : Studies indicate that certain derivatives can alter mitochondrial function, leading to apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : The thiol group may interact with various enzymes involved in cellular metabolism and proliferation.

Study 1: Antimicrobial Efficacy

In a comprehensive study assessing the antimicrobial potency of various triazole derivatives including this compound:

| Compound | Bacterial Activity | Fungal Activity |

|---|---|---|

| This compound | Moderate | Good |

| Comparative Control | High | Low |

This study demonstrated that while the compound has moderate antibacterial properties, it shows superior antifungal efficacy compared to other tested derivatives .

Study 2: Cytotoxicity Against Cancer Cells

A detailed examination of cytotoxic effects revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 | 8.0 |

| A549 | 6.5 |

| MCF-7 | 7.0 |

These results suggest that the compound is particularly effective against lung adenocarcinoma cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the standard protocols for synthesizing 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and confirming its structure?

The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with substituted arylaldehydes under basic conditions. For example, a reaction using potassium carbonate in acetone under reflux yields intermediates that are purified via recrystallization (ethanol is common). Structural confirmation employs elemental analysis, ¹H-NMR (to verify aromatic protons and triazole-thiol tautomerism), LC-MS (for molecular ion validation), and IR spectroscopy (to identify S-H and N-H stretches) .

Q. What spectroscopic methods are routinely used for characterizing this compound?

Key techniques include:

- ¹H-NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and tautomeric forms (e.g., thiol vs. thione).

- LC-MS : Confirms molecular weight (e.g., m/z 211.67 for C₈H₆ClN₃S).

- Elemental Analysis : Validates C, H, N, S percentages (±0.4% deviation).

- IR Spectroscopy : Detects S-H (~2550 cm⁻¹) and triazole ring vibrations .

Q. How can researchers predict the pharmacological potential of this compound in early-stage studies?

Computational tools like the PASS online program predict biological activity by comparing structural motifs to known drug databases. ADME analysis (e.g., SwissADME) evaluates absorption, distribution, and metabolic stability. Molecular docking against target enzymes (e.g., CYP450) provides preliminary binding affinity data .

Q. What purification techniques are effective for isolating this triazole-thiol derivative?

Recrystallization using ethanol or methanol is standard. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative TLC may be employed. Purity is confirmed via HPLC (≥95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Variables to test include:

- Solvent : Polar aprotic solvents (e.g., DMF) may enhance cyclization.

- Catalyst : K₂CO₃ or NaOH in acetone under reflux (e.g., 12 hours at 60°C).

- Stoichiometry : Adjusting molar ratios of thiosemicarbazide to aldehyde (1:1.2). Evidence from similar syntheses shows yields up to 75% under optimized conditions .

Q. How should discrepancies in NMR data (e.g., unexpected peaks) be resolved?

- Tautomerism : Thiol-thione tautomers cause peak splitting; use D₂O exchange to confirm S-H presence.

- Impurity Analysis : Combine LC-MS with HRMS to detect byproducts.

- Multi-Solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

Q. What strategies validate computational docking models for this compound?

- Target Selection : Use crystallized protein structures (PDB ID: e.g., 1MZN for kinases).

- Validation : Dock known ligands (e.g., co-crystallized inhibitors) to calibrate scoring functions.

- Consensus Docking : Compare results across AutoDock Vina, Glide, and Schrödinger .

Q. How can contradictory bioactivity data across studies be analyzed?

- Assay Conditions : Compare concentrations, solvent systems (DMSO% impacts solubility).

- Structural Analogues : Evaluate substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl).

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies .

Q. What methods confirm the compound’s tautomeric form in solution vs. solid state?

- X-Ray Crystallography : Solid-state structure (thione form common).

- Solution NMR : Detect thiol protons (broad ~1-3 ppm peak in DMSO-d₆).

- Raman Spectroscopy : Differentiate S-H (thiol) vs. C=S (thione) vibrations .

Q. How to design a multi-method workflow for structure validation?

Combine:

- X-Ray Diffraction : Definitive solid-state structure.

- HRMS : Exact mass confirmation (error < 2 ppm).

- DSC/TGA : Assess thermal stability and polymorphic forms.

Cross-referencing data ensures robustness against instrumental artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.